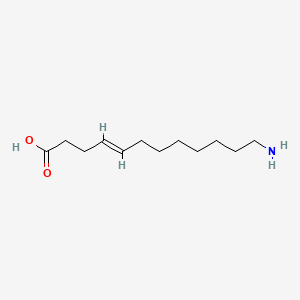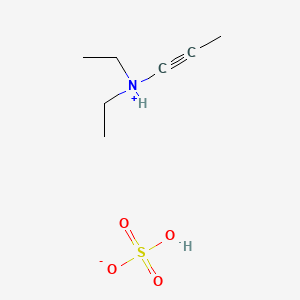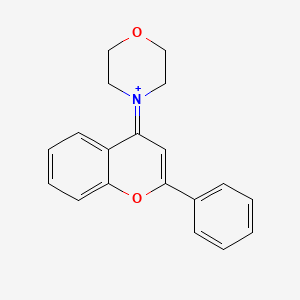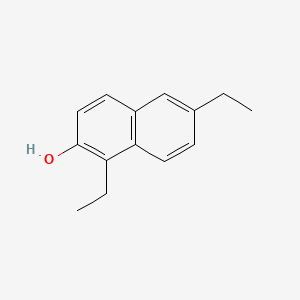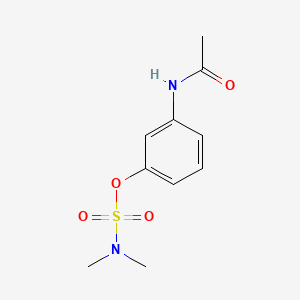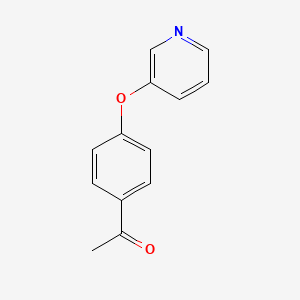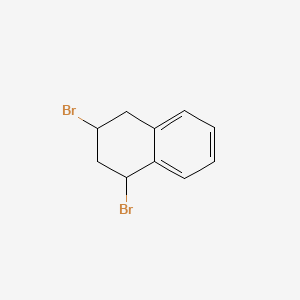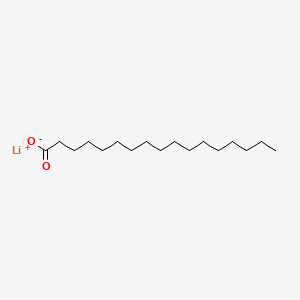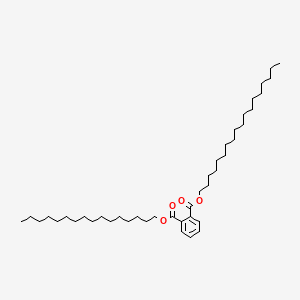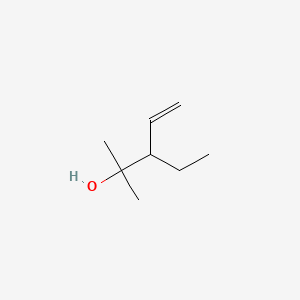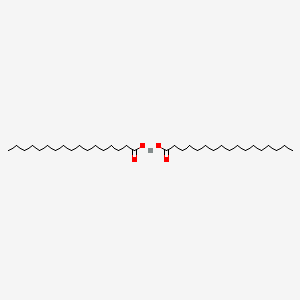![molecular formula C10H14BrNO2 B12661856 2,2'-[(3-Bromophenyl)imino]bisethanol CAS No. 62143-14-0](/img/structure/B12661856.png)
2,2'-[(3-Bromophenyl)imino]bisethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[(3-Bromophenyl)imino]bisethanol is an organic compound with the molecular formula C10H14BrNO2 and a molecular weight of 260.13 g/mol It is characterized by the presence of a bromophenyl group attached to an imino bisethanol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(3-Bromophenyl)imino]bisethanol typically involves the reaction of 3-bromophenylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 3-bromophenylamine and ethylene oxide.
Reaction Conditions: The reaction is conducted in the presence of a suitable solvent, such as ethanol, at a temperature range of 50-70°C.
Product Isolation: The product is isolated by filtration and purified using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of 2,2’-[(3-Bromophenyl)imino]bisethanol may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[(3-Bromophenyl)imino]bisethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted derivatives.
Aplicaciones Científicas De Investigación
2,2’-[(3-Bromophenyl)imino]bisethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2,2’-[(3-Bromophenyl)imino]bisethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-[(4-Bromophenyl)imino]bisethanol: Similar structure but with the bromine atom at the 4-position.
2,2’-[(3-Chlorophenyl)imino]bisethanol: Similar structure with a chlorine atom instead of bromine.
2,2’-[(3-Methylphenyl)imino]bisethanol: Similar structure with a methyl group instead of bromine.
Uniqueness
2,2’-[(3-Bromophenyl)imino]bisethanol is unique due to the presence of the bromine atom at the 3-position, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
62143-14-0 |
|---|---|
Fórmula molecular |
C10H14BrNO2 |
Peso molecular |
260.13 g/mol |
Nombre IUPAC |
2-[3-bromo-N-(2-hydroxyethyl)anilino]ethanol |
InChI |
InChI=1S/C10H14BrNO2/c11-9-2-1-3-10(8-9)12(4-6-13)5-7-14/h1-3,8,13-14H,4-7H2 |
Clave InChI |
XINJBHMYJJBTBJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


